tert-Butyldimethylsilyl glycidyl ether
Overview
Description
tert-Butyldimethylsilyl glycidyl ether: is an organosilicon compound with the chemical formula C9H20O2Si . It is commonly used as a protecting group for alcohols in organic synthesis due to its stability under various reaction conditions . The compound is characterized by the presence of a glycidyl ether moiety attached to a tert-butyldimethylsilyl group, which imparts unique chemical properties.
Mechanism of Action
Target of Action
tert-Butyldimethylsilyl glycidyl ether, also known as tert-butyl-dimethyl-(oxiran-2-ylmethoxy)silane , is primarily used as a protective group for alcohols in organic synthesis . Its primary targets are the hydroxyl groups of alcohols and phenols .
Mode of Action
The compound interacts with its targets by silylation, a process where a silicon atom is introduced into a molecule . In the case of this compound, it reacts with alcohols to form silyl ethers, protecting the hydroxyl group from further reactions . This protection can be reversed under acidic conditions or by treatment with tetra-n-butylammonium fluoride (TBAF) in THF at 25°C .
Biochemical Pathways
The silylation of alcohols and phenols by this compound affects the reactivity of these compounds, allowing for selective reactions in multi-functional molecules . The downstream effects of this modification depend on the specific synthetic pathway being employed.
Pharmacokinetics
Its physical properties such as boiling point (195-197 °c) and density (0901 g/mL at 25 °C) have been reported .
Result of Action
The primary result of the action of this compound is the protection of hydroxyl groups in alcohols and phenols. This allows for selective reactions in other parts of the molecule, increasing the efficiency and selectivity of synthetic processes .
Action Environment
The action of this compound is influenced by environmental factors such as temperature and pH. It is stable to aqueous base, but can be converted back to the alcohols under acidic conditions . The silylation reaction is typically carried out in anhydrous conditions to prevent hydrolysis .
Biochemical Analysis
Biochemical Properties
tert-Butyldimethylsilyl glycidyl ether plays a role in biochemical reactions, particularly in the synthesis of certain compounds. For instance, it may be used to synthesize (R/S)-1-benzylamino-3-(tert-butyldimethylsilyloxy)propan-2-ol and (2R/2S)-1-(tert-butyldimethylsilyloxy)-3-{[(4S)-2,2-dimethyl-1,3-dioxolan-4-ylmethyl]amino}propan-2-ol
Molecular Mechanism
It is known to participate in the synthesis of certain compounds
Preparation Methods
Synthetic Routes and Reaction Conditions: tert-Butyldimethylsilyl glycidyl ether can be synthesized from glycidol via hydrolytic kinetic resolution (HKR) in the presence of a chiral salen cobalt complex and water . The reaction typically involves the use of tert-butyldimethylsilyl chloride (TBDMS-Cl) as a silylation agent, with imidazole and dimethylformamide (DMF) as solvents . The reaction proceeds efficiently at room temperature, yielding the desired product in high purity.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction conditions to ensure consistent product quality. The use of high-purity reagents and solvents is crucial to minimize impurities and maximize yield.
Chemical Reactions Analysis
Types of Reactions: tert-Butyldimethylsilyl glycidyl ether undergoes various chemical reactions, including:
Common Reagents and Conditions:
Oxidation: KMnO4, OsO4, CrO3/pyridine, RCOOOH
Reduction: LiAlH4, NaBH4, Zn/HCl, Na/NH3
Substitution: Organolithium compounds, Grignard reagents, RCuLi
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions typically yield epoxides or diols, while reduction reactions produce alcohols or alkanes .
Scientific Research Applications
tert-Butyldimethylsilyl glycidyl ether has a wide range of applications in scientific research, including:
Comparison with Similar Compounds
Trimethylsilyl ether (TMS): Less stable than tert-butyldimethylsilyl ether, more susceptible to hydrolysis.
tert-Butyldiphenylsilyl ether (TBDPS): More stable than TMS, but less commonly used due to higher cost.
Triisopropylsilyl ether (TIPS): Similar stability to tert-butyldimethylsilyl ether, but bulkier and less reactive.
Uniqueness: tert-Butyldimethylsilyl glycidyl ether is unique due to its optimal balance of stability and reactivity. It provides excellent protection for hydroxyl groups while being easily removable under mild conditions, making it a versatile tool in organic synthesis .
Properties
IUPAC Name |
tert-butyl-dimethyl-(oxiran-2-ylmethoxy)silane | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H20O2Si/c1-9(2,3)12(4,5)11-7-8-6-10-8/h8H,6-7H2,1-5H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YANSSVVGZPNSKD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)[Si](C)(C)OCC1CO1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H20O2Si | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80394090 | |
Record name | tert-Butyldimethylsilyl glycidyl ether | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80394090 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
188.34 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
78906-15-7 | |
Record name | tert-Butyldimethylsilyl glycidyl ether | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80394090 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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